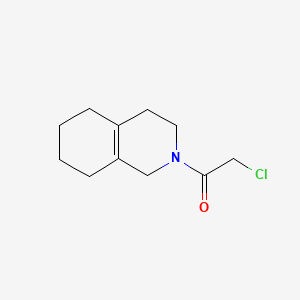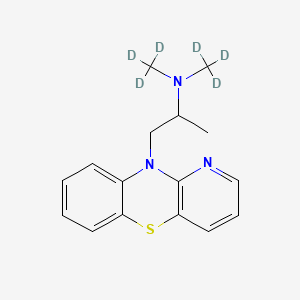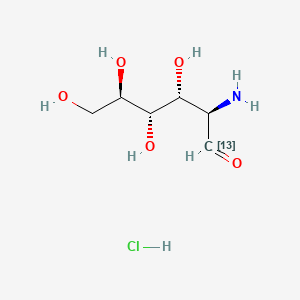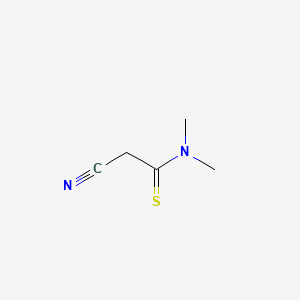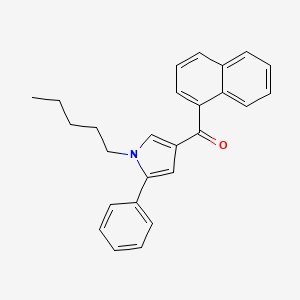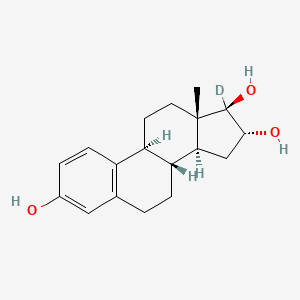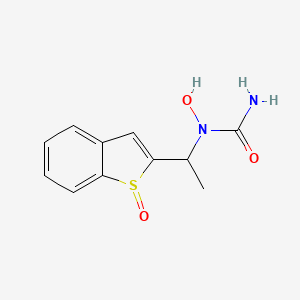
Zileuton Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zileuton Sulfoxide is an impurity of Zileuton, which is a 5-lipoxygenase inhibitor and could be used as an antiasthmatic agent . Zileuton is a leukotriene synthesis inhibitor used in the prophylaxis and treatment of chronic asthma .
Synthesis Analysis
While specific synthesis methods for this compound were not found, studies have been conducted on the synthesis of Zileuton and its hybrids . For instance, a novel series of zileuton-hydroxycinnamic acid hybrids were synthesized and screened as 5-lipoxygenase inhibitors .Chemical Reactions Analysis
Zileuton, the parent compound of this compound, blocks leukotriene synthesis by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway . This inhibition prevents the formation of leukotrienes, which are substances that induce numerous biological effects contributing to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .Physical and Chemical Properties Analysis
The molecular weight of this compound is 252.29 g/mol . Other physical and chemical properties specific to this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen
Identification of Cytochrome P450 Enzymes in Zileuton Metabolism : Studies have identified the hepatic cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of Zileuton and its metabolite Abbott-66193, highlighting its sulfoxidation process mediated by CYP3A and CYP2C9/10 (Machinist et al., 1995).
Effects on Experimentally Induced Colitis in Rats : Zileuton, as a 5-lipoxygenase inhibitor, has shown efficacy in reducing colonic damage and inflammation in experimental models of rat colitis, indicating its potential role in treating intestinal bowel diseases (Zingarelli et al., 1993).
Treatment of Ulcerative Colitis : A randomized double-blind, placebo-controlled multicentre trial demonstrated the efficacy and safety of Zileuton for treating relapsing mild to moderately active ulcerative colitis (Laursen et al., 1994).
Alternative to Dimethyl Sulfoxide in the Life Sciences : Research proposes a zwitterionic liquid as an alternative to dimethyl sulfoxide (DMSO), highlighting its less toxic nature and potential as a vehicle for various hydrophobic drugs (Kuroda et al., 2020).
Inhibitory Activity of Zileuton on 5-Lipoxygenase : Studies show Zileuton's effectiveness in inhibiting 5-lipoxygenase, a key enzyme in the production of leukotrienes, suggesting its utility in preventing pathophysiological effects of leukotrienes in various conditions (Carter et al., 1991).
Impact of Dimethyl Sulfoxide on Cellular Processes : Research has shown that even low concentrations of dimethyl sulfoxide can induce significant changes in macromolecules, potentially affecting experimental outcomes (Tunçer et al., 2018).
Pharmacokinetics of Zileuton with Sulfasalazine : A study found that coadministration of Zileuton does not significantly affect the pharmacokinetics of Sulfasalazine or its metabolites, suggesting compatibility in combined drug therapies (Awni et al., 1995).
Role of 5-Lipoxygenase in Organ Injury/Dysfunction in Endotoxemia : Zileuton's inhibition of 5-lipoxygenase was found to reduce multiple organ injury and dysfunction caused by endotoxemia, indicating its therapeutic potential in such conditions (Collin et al., 2004).
Histone Deacetylase Inhibitor Development from Dimethyl Sulfoxide : The discovery of SAHA (vorinostat), a histone deacetylase inhibitor, originated from studies on dimethyl sulfoxide, highlighting its role in the development of anticancer drugs (Marks & Breslow, 2007).
Applications in Asymmetric Synthesis Using Enantiopure Sulfoxides : Recent advances in asymmetric reactions involving sulfoxides have been explored, demonstrating their potential as chiral auxiliaries in various synthetic applications (Carreño et al., 2009).
Wirkmechanismus
Target of Action
Zileuton Sulfoxide primarily targets the enzyme 5-lipoxygenase . This enzyme plays a crucial role in the formation of leukotrienes from arachidonic acid . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .
Mode of Action
this compound interacts with its target, 5-lipoxygenase, by selectively inhibiting it . This inhibition prevents the formation of leukotrienes from arachidonic acid . Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation .
Biochemical Pathways
The inhibition of 5-lipoxygenase by this compound affects the eicosanoid synthesis pathway . This pathway is responsible for the production of leukotrienes, which contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .
Pharmacokinetics
It is known that zileuton, a similar compound, is metabolized in the liver by cyp1a2, cyp2c9, and cyp3a4 . The half-life of Zileuton is approximately 2.5 hours, and it is excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . By inhibiting the formation of leukotrienes, this compound relieves these symptoms .
Action Environment
It is known that the effectiveness of similar compounds can be influenced by factors such as the individual’s health status, other medications they may be taking, and their genetic makeup .
Zukünftige Richtungen
Zileuton has shown efficacy in treating patients with chronic obstructive pulmonary disease, upper airway inflammatory conditions, and dermatological conditions such as acne, pruritus in Sjögren-Larsson syndrome, and atopic dermatitis . These findings provide preclinical evidence to assess the efficacy of Zileuton in these conditions in clinical settings . Future research may explore the potential applications of Zileuton Sulfoxide in similar contexts.
Biochemische Analyse
Biochemical Properties
Zileuton Sulfoxide, like its parent compound Zileuton, is known to inhibit the enzyme 5-lipoxygenase . This enzyme catalyzes the formation of leukotrienes from arachidonic acid . Specifically, Zileuton inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation . Both the R (+) and S (-) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems .
Cellular Effects
This compound, through its inhibition of 5-lipoxygenase, can have significant effects on various types of cells. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner in cervical cancer cell lines . It also significantly prevented tumor formation and decreased tumor growth in two independent cervical cancer xenograft mouse models .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid . This inhibition disrupts the formation of leukotrienes, which are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .
Dosage Effects in Animal Models
Studies on Zileuton have shown that it significantly prevented tumor formation and decreased tumor growth at non-toxic doses in two independent cervical cancer xenograft mouse models .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Zileuton, which is metabolized by the cytochrome P450 isoenzymes 1A2, 2C9, and 3A4 . This metabolism primarily results in the formation of an N-dehydroxylated metabolite .
Transport and Distribution
Zileuton, the parent compound, has an apparent volume of distribution of approximately 1.2 L/kg and is 93% bound to plasma proteins, primarily to albumin, with minor binding to alpha-1-acid glycoprotein .
Eigenschaften
IUPAC Name |
1-hydroxy-1-[1-(1-oxo-1-benzothiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)17(10)16/h2-7,15H,1H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAXQJUQDQMNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1=O)N(C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858571 |
Source


|
| Record name | N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147524-83-1 |
Source


|
| Record name | N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)
